molecular formula C17H12N4O3S B2872364 1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894005-20-0

1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2872364
CAS No.: 894005-20-0
M. Wt: 352.37
InChI Key: YHXHYJDEFFALJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic chemical reagent designed for research applications, featuring a pyridazin-3(2H)-one core—a scaffold of significant interest in medicinal chemistry due to its versatile biological activity . The pyridazinone moiety is recognized for its ability to interact with multiple biological targets, including various enzymes and receptors . This compound is of particular interest for researchers investigating pathways relevant to cardiovascular diseases and oncology, as pyridazinone derivatives have been explored as vasodilators and as targeted anticancer agents, such as tyrosine kinase inhibitors . Its molecular structure, which incorporates a sulfide linkage and a nitrophenyl group, may be investigated for its potential to modulate enzymatic activity or inhibit specific kinases involved in cell proliferation and survival signaling pathways . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a probe for studying disease mechanisms in biochemical and cellular assays. All studies must be conducted under appropriate laboratory conditions, as this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-16(13-1-3-14(4-2-13)21(23)24)11-25-17-6-5-15(19-20-17)12-7-9-18-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHYJDEFFALJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a nitrophenyl group, a pyridinyl moiety, and a pyridazinyl sulfanyl group. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S, and it features notable functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound is believed to inhibit or modulate the activity of these targets, impacting various biochemical pathways including:

  • Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
  • Gene Expression : Influence on transcription factors that govern gene expression.
  • Metabolic Processes : Alteration of metabolic pathways through enzyme inhibition.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Potential

Research indicates that the compound may have anticancer properties, potentially through the induction of apoptosis in cancer cells. Molecular docking studies suggest favorable binding interactions with targets involved in cancer progression.

Research Findings and Case Studies

A review of recent literature reveals various studies focused on the biological activity of this compound:

StudyFindings
Molecular Docking Study Showed strong binding affinity to cancer-related targets, indicating potential as an anticancer agent.
Antioxidant Activity Assessment Demonstrated significant free radical scavenging ability compared to standard antioxidants.
Antimicrobial Testing Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria in vitro.

Case Study: Anticancer Activity

In a specific study, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The study concluded that further investigation into its mechanism could lead to the development of new anticancer therapies.

Comparison with Similar Compounds

Aryl Group Modifications

  • 4-Nitrophenyl (Target Compound) : The nitro group enhances polarity and may improve binding affinity in biological targets due to electron-withdrawing effects.
  • Trimethoxyphenyl () : The electron-donating methoxy groups in BJ95849 reduce electrophilicity, which could alter metabolic stability or receptor interactions compared to the nitro group.

Heterocyclic Core Differences

  • Pyridazine-Pyridinyl (Target) : The fused pyridazine-pyridine system may engage in extended π-π interactions, beneficial for crystallinity or enzyme inhibition.
  • Triazolo-Pyridazine () : G856-6446’s triazolo-pyridazine core introduces additional nitrogen atoms, likely enhancing hydrogen-bonding capacity compared to the target’s simpler pyridazine.

Linker and Functional Group Comparisons

  • Sulfanyl (Target) : The thioether linker offers moderate stability and flexibility.
  • Morpholinyl/Pyrrolidinyl () : Amine-containing linkers (e.g., G856-6469) improve solubility but may introduce metabolic liabilities compared to the target’s pyridinyl group.

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